molecular formula C14H22N2O B12279200 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide

2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide

Cat. No.: B12279200
M. Wt: 234.34 g/mol
InChI Key: BJXXSMAVTUBLGM-UHFFFAOYSA-N
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Description

(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of both amino and amide functional groups, makes it a versatile molecule for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and (1R)-1-phenylethylamine.

    Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of (1R)-1-phenylethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of biocatalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: The amide bond can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted amides, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Amino-1,2-diphenylethanol
  • (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide is unique due to its specific chiral configuration and the presence of both amino and amide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17)

InChI Key

BJXXSMAVTUBLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N

Origin of Product

United States

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